5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one
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Overview
Description
5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is a naturally occurring compound known for its diverse biological activities. It is a type of flavonoid, specifically an isoflavone, which is commonly found in various plants, including soybeans. This compound has garnered significant attention due to its potential health benefits and applications in various fields such as medicine, biology, and chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the compound can be synthesized by the condensation of 4-hydroxybenzaldehyde with a suitable diketone, followed by cyclization and reduction steps .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from plant sources, particularly soybeans. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, which offers a more sustainable and scalable approach .
Chemical Reactions Analysis
Types of Reactions
5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents to form ethers and esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Alkyl halides and acid anhydrides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds.
Biology: The compound is studied for its antioxidant and anti-inflammatory properties.
Medicine: It has potential therapeutic applications in the treatment of cancer, cardiovascular diseases, and osteoporosis.
Industry: The compound is used in the development of nutraceuticals and functional foods
Mechanism of Action
The mechanism of action of 5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: The compound induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavone with similar antioxidant and anticancer properties.
Daidzein: An isoflavone found in soybeans with estrogenic activity.
Biochanin A: A methylated isoflavone with anti-inflammatory and anticancer effects
Uniqueness
5,7-Dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific structural features, which confer distinct biological activities. Its ability to modulate multiple signaling pathways and its potential therapeutic applications make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C15H16O5 |
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Molecular Weight |
276.28 g/mol |
IUPAC Name |
5,7-dihydroxy-3-(4-hydroxyphenyl)-4a,5,6,7,8,8a-hexahydrochromen-4-one |
InChI |
InChI=1S/C15H16O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-4,7,10,12-14,16-18H,5-6H2 |
InChI Key |
JTQPSRMMVVQRBG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC2C(C1O)C(=O)C(=CO2)C3=CC=C(C=C3)O)O |
Origin of Product |
United States |
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